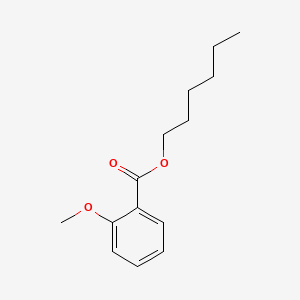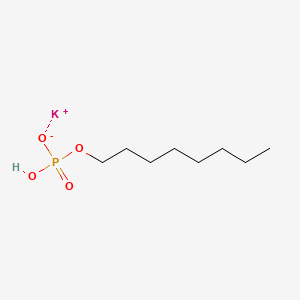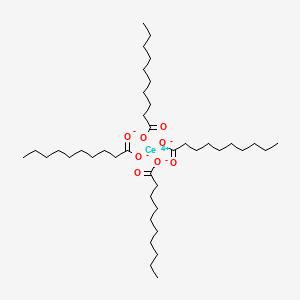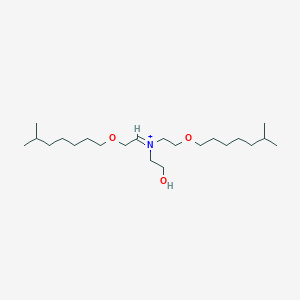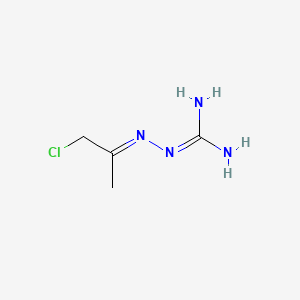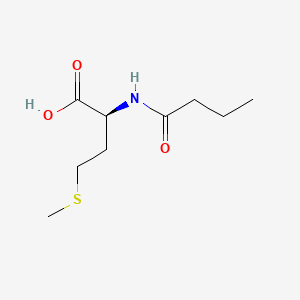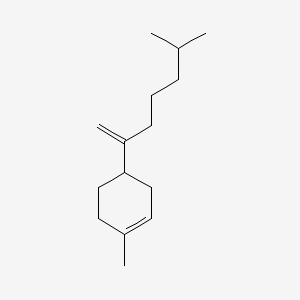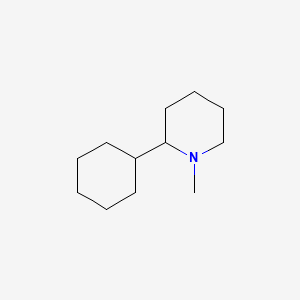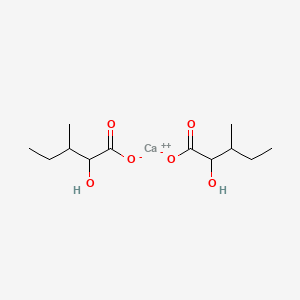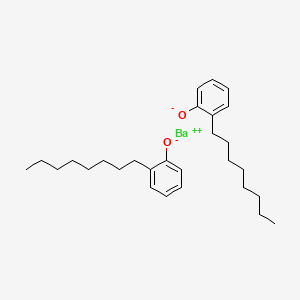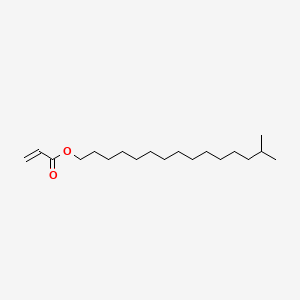
Propylene dimyristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene dimyristate is an ester derived from myristic acid and propylene glycol. It is commonly used in cosmetics and personal care products due to its emollient properties. The compound is known for its ability to enhance the texture and feel of formulations, making it a popular ingredient in skin and hair care products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propylene dimyristate is synthesized through the esterification of myristic acid with propylene glycol. The reaction typically involves heating myristic acid and propylene glycol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Propylene dimyristate primarily undergoes hydrolysis and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves breaking down the ester bond in the presence of water and an acid or base catalyst. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: This reaction involves exchanging the organic group of an ester with the organic group of an alcohol. Common catalysts include sodium methoxide or potassium hydroxide.
Major Products Formed:
Hydrolysis: Myristic acid and propylene glycol.
Transesterification: New esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Propylene dimyristate has various applications in scientific research and industry:
Cosmetics and Personal Care: Used as an emollient, thickening agent, and skin-conditioning agent in creams, lotions, and hair conditioners.
Pharmaceuticals: Acts as a carrier for active ingredients in topical formulations.
Food Industry: Used as a food additive for its emulsifying properties.
Chemical Research: Studied for its potential use in the synthesis of other esters and its behavior in different chemical reactions.
Mecanismo De Acción
The primary mechanism of action of propylene dimyristate in cosmetic formulations is its ability to form a protective barrier on the skin, which helps to retain moisture and improve skin texture. At the molecular level, it interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth, non-greasy feel.
Comparación Con Compuestos Similares
- Propylene glycol myristate
- Glyceryl dimyristate
- Isopropyl myristate
Comparison:
- Propylene glycol myristate: Similar in structure but has different physical properties and uses.
- Glyceryl dimyristate: Also an ester of myristic acid but uses glycerol instead of propylene glycol, leading to different applications and properties.
- Isopropyl myristate: Known for its excellent spreading properties and is widely used in cosmetics, but it has a different molecular structure compared to propylene dimyristate.
This compound stands out due to its unique combination of emollient properties and compatibility with a wide range of cosmetic ingredients, making it a versatile and valuable compound in various formulations.
Propiedades
Número CAS |
51209-16-6 |
|---|---|
Fórmula molecular |
C31H60O4 |
Peso molecular |
496.8 g/mol |
Nombre IUPAC |
2-tetradecanoyloxypropyl tetradecanoate |
InChI |
InChI=1S/C31H60O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-30(32)34-28-29(3)35-31(33)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3 |
Clave InChI |
NRRPJRVSNIJDAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


